![molecular formula C20H14ClF3N4O2 B3011959 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide CAS No. 1092343-35-5](/img/structure/B3011959.png)

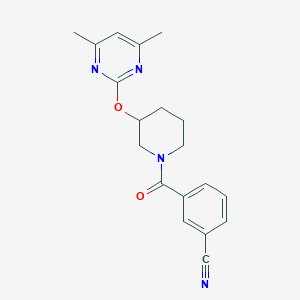

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

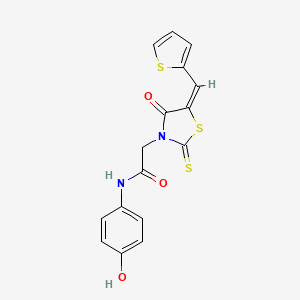

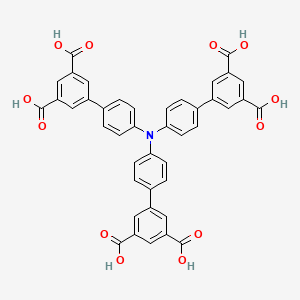

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide is a useful research compound. Its molecular formula is C20H14ClF3N4O2 and its molecular weight is 434.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrophoretic Separation and Sensitivity Enhancement

- A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds similar to the one . This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

Synthetic Processes

- Research on the synthesis of related compounds, such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, highlights practical processes with mild conditions and good yields. These processes are significant for developing efficient and scalable methods for producing these compounds (Gong Ping, 2007).

Crystallographic Studies

- A study on the fungicide fluazinam, which has a similar chemical structure, detailed the crystal structure and intermolecular interactions, contributing to a deeper understanding of the physical properties of such compounds (Jeon et al., 2013).

Biological Activities

- The synthesis and characterization of benzamide derivatives, including those structurally related to the compound , have been explored. Their potential antibacterial and antifungal activities were evaluated, indicating their significance in developing new antimicrobial agents (Patel & Patel, 2015).

Pharmaceutical Applications

- In the realm of pharmaceuticals, these compounds have been investigated for their potential as potassium channel openers, which could have implications in treating conditions like epilepsy and pain (Amato et al., 2011).

Metabolic Studies

- Metabolism and excretion studies of similar compounds, like GDC-0449, provide insight into the metabolic pathways and potential toxicity, critical for drug development and safety assessments (Yue et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , an enzyme essential for bacterial cell viability and virulence .

Mode of Action

It’s known that compounds with a trifluoromethyl group attached to a pyridine ring, such as this one, have unique physicochemical properties that contribute to their biological activities .

Biochemical Pathways

Similar compounds have been found to attenuate secondary metabolism in bacteria, thwarting their growth .

Pharmacokinetics

Compounds with trifluoromethyl groups are known to have unique physicochemical properties that can influence their bioavailability .

Result of Action

Similar compounds have been found to thwart bacterial growth by attenuating their secondary metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a fluorine atom and a pyridine in its structure may bestow many of the distinctive physical–chemical properties observed in this class of compounds . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is characterized by the compound binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound’s trifluoromethyl group contributes to its high binding affinity and specificity towards target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, it has been shown to attenuate secondary metabolism and thwart bacterial growth by inhibiting key enzymes . In mammalian cells, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of phosphopantetheinyl transferase involves binding to the enzyme’s active site, blocking substrate access and subsequent enzymatic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may induce changes in gene expression by interacting with DNA or RNA-binding proteins.

Propriétés

IUPAC Name |

1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O2/c21-16-10-14(20(22,23)24)11-25-17(16)12-6-8-13(9-7-12)18(29)27-28-19(30)26-15-4-2-1-3-5-15/h1-11H,(H,27,29)(H2,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODLVUXYCZJCDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)

![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)

![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)

![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)